(4R)-4-(Hydroxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-(Hydroxymethyl)oxolan-2-one is a chiral lactone compound with a hydroxymethyl group attached to the fourth carbon of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.
Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.
Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Hydroxymethyl)oxolan-2-one: The enantiomer of (4R)-4-(Hydroxymethyl)oxolan-2-one, with similar chemical properties but different biological activity.
Tetrahydrofuran-2-one: A related lactone compound without the hydroxymethyl group.
Gamma-Butyrolactone: Another lactone with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4R)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
PVQRPRXBBGDUMX-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](COC1=O)CO |
Canonical SMILES |
C1C(COC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.